N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzofuran-substituted thiazole core linked to a methylated pyrazole carboxamide moiety. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-20-12(6-7-17-20)15(21)19-16-18-11(9-23-16)14-8-10-4-2-3-5-13(10)22-14/h2-9H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYZXDEESAHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Derivative: The synthesis begins with the preparation of a benzofuran derivative through cyclization reactions involving phenol and aldehyde precursors.
Thiazole Ring Formation: The benzofuran derivative is then subjected to a reaction with thioamide and α-haloketone to form the thiazole ring.
Pyrazole Ring Formation: The thiazole intermediate is further reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Amidation: Finally, the carboxylic acid group on the pyrazole ring is converted to a carboxamide through an amidation reaction using an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran, thiazole, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the thiazole ring, aromatic systems, and amide-linked groups. Key comparisons include:
- Benzofuran vs.
- Amide Linkages : Compounds with isonicotinamide (4h) or benzamide (4d) groups show varied electronic profiles, influencing receptor affinity . The target’s pyrazole carboxamide may offer steric advantages over bulkier substituents.
- Substituent Effects : Morpholine (4d) and piperazine (4e) groups in analogs improve water solubility via hydrogen bonding, whereas the target’s benzofuran and methylpyrazole may prioritize membrane permeability .
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Pyrazole core : Recognized for various pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial effects. For instance, pyrazole derivatives have been shown to possess activity against various bacterial strains and fungi. The specific compound under review has been evaluated for its efficacy against pathogens, showcasing potential as an antibacterial and antifungal agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Type of Cancer | Reference |
|---|---|---|---|
| MCF7 | 3.79 | Breast Cancer | |
| NCI-H460 | 12.50 | Lung Cancer | |
| HepG2 | 17.82 | Liver Cancer |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of key oncogenic pathways.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, contributing to its anticancer effects.
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
- Study on Breast Cancer Cells (MCF7) : The compound was tested for cytotoxicity and showed significant growth inhibition at low concentrations, making it a candidate for further development as an anticancer agent.
- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that the compound effectively inhibited growth in antibiotic-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
